molecular formula C18H25NO5S B13046540 (S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid

(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid

Cat. No.: B13046540
M. Wt: 367.5 g/mol
InChI Key: QUHPPEUFDMGMPM-NSHDSACASA-N
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Description

“(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid” (CAS: 2088333-67-7) is a spirocyclic piperidine derivative characterized by a thieno[2,3-c]pyran scaffold fused to a piperidine ring. The compound features a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent at the 5'-position, and a carboxylic acid moiety at the 2'-position. This structural complexity confers unique physicochemical properties, including moderate solubility in polar organic solvents and stability under standard laboratory conditions, as indicated by its safety profile .

Research highlights its activity against both active and dormant forms of Mtb, suggesting utility in addressing latent tuberculosis infections .

Properties

Molecular Formula

C18H25NO5S

Molecular Weight

367.5 g/mol

IUPAC Name

(5S)-5-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxylic acid

InChI

InChI=1S/C18H25NO5S/c1-11-9-12-10-13(15(20)21)25-14(12)18(23-11)5-7-19(8-6-18)16(22)24-17(2,3)4/h10-11H,5-9H2,1-4H3,(H,20,21)/t11-/m0/s1

InChI Key

QUHPPEUFDMGMPM-NSHDSACASA-N

Isomeric SMILES

C[C@H]1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC(=C2)C(=O)O

Canonical SMILES

CC1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Tert-butoxycarbonyl)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the Boc protecting group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Tert-butoxycarbonyl)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers.

Scientific Research Applications

(S)-1-(Tert-butoxycarbonyl)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving spirocyclic structures.

    Industry: The compound is used in the production of fine chemicals and advanced materials, owing to its unique structural features.

Mechanism of Action

The mechanism of action of (S)-1-(Tert-butoxycarbonyl)-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-2’-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive sites that can participate in further chemical transformations. The spirocyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Observations :

  • The 5'-methyl and 2'-carboxylic acid groups in the target compound enhance anti-tubercular activity compared to unsubstituted analogues, likely by improving target binding or membrane penetration .

Functional Comparison with Non-Spirocyclic Analogues

Non-spirocyclic piperidine derivatives, such as pyrrolidine-embedded chromanone hybrids, exhibit distinct mechanisms. For example:

  • Spirooxindolopyrrolidine-chromanone hybrids demonstrate caspase-dependent apoptotic activity in cancer cells but lack specificity for Mtb .

Biological Activity

(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties and mechanisms of action.

  • Molecular Formula : C₁₅H₁₉NO₆S
  • Molecular Weight : 317.38 g/mol
  • CAS Number : 24277-38-1

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The spiro structure is known to confer unique conformational properties that enhance its pharmacological profile.

1. Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of spiro compounds similar to (S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid. For instance, a series of synthesized spiro compounds were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) and demonstrated significant anti-inflammatory effects with selectivity indices higher than celecoxib, a well-known COX inhibitor .

2. Antimicrobial Properties

The compound's structural analogs have shown promise in antimicrobial activity against various pathogens. Amino-4H-pyrans and related spiro compounds exhibit a broad spectrum of activities, including antibacterial and antifungal effects . These compounds are believed to disrupt microbial cell membranes or inhibit essential metabolic pathways.

3. Antitumor Activity

Research indicates that spiro heterocycles possess antitumor properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

The mechanisms underlying the biological activities of (S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid can be summarized as follows:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes and tumor growth.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and function.
  • Signal Transduction Modulation : It may interfere with intracellular signaling pathways that regulate cell survival and proliferation.

Case Studies

Several studies have documented the biological activity of related spiro compounds:

StudyFindings
Significant inhibition of COX enzymes with selectivity over celecoxib.
Broad-spectrum antimicrobial activity observed in amino-4H-pyrans.
Induction of apoptosis in cancer cell lines via targeted signaling pathways.

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